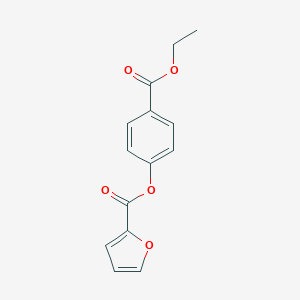
4-(Ethoxycarbonyl)phenyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)phenyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ECPF and is a derivative of furoic acid. ECPF has a molecular formula of C14H12O5 and a molecular weight of 260.24 g/mol.
Scientific Research Applications
ECPF has potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, ECPF has been studied for its antitumor and antiviral activities. Studies have shown that ECPF can inhibit the growth of cancer cells and reduce the replication of viruses such as HIV and HCV.
In organic synthesis, ECPF can be used as a building block for the synthesis of other compounds. ECPF can undergo various chemical reactions, such as reduction and oxidation, to yield different derivatives with unique properties. ECPF can also be used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
In material science, ECPF can be used as a precursor for the synthesis of polymers and other materials. ECPF can be polymerized to yield polyesters with unique properties, such as biodegradability and thermal stability.
Mechanism of Action
The mechanism of action of ECPF is not fully understood, but studies have shown that ECPF can inhibit the activity of certain enzymes and proteins in cancer cells and viruses. ECPF can also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
ECPF has been shown to have both biochemical and physiological effects. In vitro studies have shown that ECPF can inhibit the activity of certain enzymes and proteins, such as reverse transcriptase and protease, in cancer cells and viruses. ECPF can also induce apoptosis in cancer cells, leading to their death.
In vivo studies have shown that ECPF can inhibit the growth of tumors and reduce the replication of viruses in animal models. ECPF has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
ECPF has several advantages and limitations for lab experiments. One advantage is that ECPF is relatively easy to synthesize and can be obtained in high yield. ECPF is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.
One limitation of ECPF is that it is relatively insoluble in water, which may limit its applications in certain experiments. ECPF can also be toxic at high concentrations, which may require careful handling and disposal.
Future Directions
There are several future directions for the study of ECPF. One direction is to further investigate the mechanism of action of ECPF and its interactions with enzymes and proteins in cancer cells and viruses. Another direction is to explore the potential applications of ECPF in other fields, such as catalysis and material science.
In addition, future studies could focus on improving the synthesis method of ECPF to increase its yield and purity. Further studies could also investigate the toxicity and safety profile of ECPF to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 4-(Ethoxycarbonyl)phenyl 2-furoate is a chemical compound with potential applications in various fields of scientific research. ECPF can be synthesized via esterification of 4-(ethoxycarbonyl)phenol and furoic acid and has been studied for its antitumor and antiviral activities. ECPF can inhibit the activity of certain enzymes and proteins in cancer cells and viruses and induce apoptosis in cancer cells. ECPF has several advantages and limitations for lab experiments and has several future directions for study, including investigating its mechanism of action and potential applications in other fields.
Synthesis Methods
The synthesis of ECPF involves the reaction between 4-(ethoxycarbonyl)phenol and furoic acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of ECPF. The yield of ECPF can be improved by optimizing the reaction conditions, such as temperature and reaction time.
properties
Product Name |
4-(Ethoxycarbonyl)phenyl 2-furoate |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(4-ethoxycarbonylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C14H12O5/c1-2-17-13(15)10-5-7-11(8-6-10)19-14(16)12-4-3-9-18-12/h3-9H,2H2,1H3 |
InChI Key |
KIVDQDZQLQLYDU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B267593.png)
![4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267594.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267595.png)
![N-(3-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267596.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)

![N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide](/img/structure/B267612.png)
![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)


![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)